molecular formula C23H23N5O2 B5284004 5-[3-(4-benzyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1,3-dihydrobenzimidazol-2-one

5-[3-(4-benzyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1,3-dihydrobenzimidazol-2-one

Cat. No.: B5284004
M. Wt: 401.5 g/mol
InChI Key: NOMUTZUIFBIPMB-UHFFFAOYSA-N
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Description

5-[3-(4-benzyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1,3-dihydrobenzimidazol-2-one is a complex organic compound that features a combination of pyrazole, piperidine, and benzimidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(4-benzyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1,3-dihydrobenzimidazol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the piperidine and benzimidazole moieties. Common reagents used in these reactions include hydrazine, benzyl bromide, and various carbonyl compounds. The reaction conditions often involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

5-[3-(4-benzyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1,3-dihydrobenzimidazol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-[3-(4-benzyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1,3-dihydrobenzimidazol-2-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory, analgesic, or anticancer agent.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[3-(4-benzyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1,3-dihydrobenzimidazol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it could inhibit the activity of cyclooxygenase (COX) enzymes, reducing inflammation and pain . The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[3-(4-benzyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1,3-dihydrobenzimidazol-2-one is unique due to its combination of pyrazole, piperidine, and benzimidazole moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-[3-(4-benzyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1,3-dihydrobenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2/c29-22(16-8-9-19-20(12-16)26-23(30)25-19)28-10-4-7-17(14-28)21-18(13-24-27-21)11-15-5-2-1-3-6-15/h1-3,5-6,8-9,12-13,17H,4,7,10-11,14H2,(H,24,27)(H2,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOMUTZUIFBIPMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)NC(=O)N3)C4=C(C=NN4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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